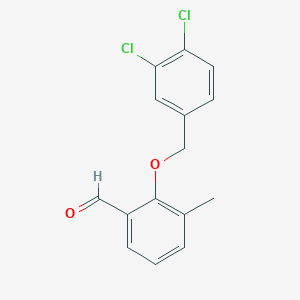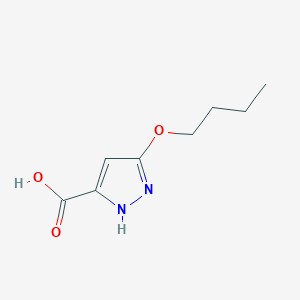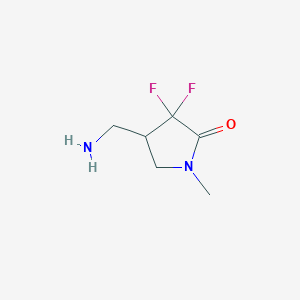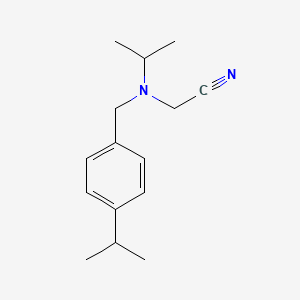
2-((3,4-Dichlorobenzyl)oxy)-3-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3,4-Dichlorobenzyl)oxy)-3-methylbenzaldehyde is an organic compound with the molecular formula C15H12Cl2O2 It is a derivative of benzaldehyde, featuring a dichlorobenzyl group and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-Dichlorobenzyl)oxy)-3-methylbenzaldehyde typically involves the reaction of 3,4-dichlorobenzyl chloride with 3-methylsalicylaldehyde in the presence of a base, such as potassium carbonate, in an organic solvent like acetone. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow conditions to optimize yield and purity. For example, the reaction mixture can be processed in a flow reactor, where precise control over temperature and reaction time can be maintained. This method enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((3,4-Dichlorobenzyl)oxy)-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: 2-((3,4-Dichlorobenzyl)oxy)-3-methylbenzoic acid.
Reduction: 2-((3,4-Dichlorobenzyl)oxy)-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((3,4-Dichlorobenzyl)oxy)-3-methylbenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((3,4-Dichlorobenzyl)oxy)-3-methylbenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzyl group may enhance binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-((2,6-Dichlorobenzyl)oxy)-3-methylbenzaldehyde
- 2-((2-Chlorobenzyl)oxy)-3-methylbenzaldehyde
- 2-((3-Chlorobenzyl)oxy)-3-methylbenzaldehyde
Uniqueness
2-((3,4-Dichlorobenzyl)oxy)-3-methylbenzaldehyde is unique due to the presence of two chlorine atoms on the benzyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its mono-chlorinated or non-chlorinated analogs.
Properties
Molecular Formula |
C15H12Cl2O2 |
|---|---|
Molecular Weight |
295.2 g/mol |
IUPAC Name |
2-[(3,4-dichlorophenyl)methoxy]-3-methylbenzaldehyde |
InChI |
InChI=1S/C15H12Cl2O2/c1-10-3-2-4-12(8-18)15(10)19-9-11-5-6-13(16)14(17)7-11/h2-8H,9H2,1H3 |
InChI Key |
SVQGENAGXUSNNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C=O)OCC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-(Methyl(1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol](/img/structure/B14888871.png)



![N-[(1R)-1-(2,5-difluorophenyl)-2-(oxiran-2-yl)ethyl]-2-methylpropane-2-sulfonamide](/img/structure/B14888912.png)

![(5aR,8aR)-tert-Butyl 3-iodo-5a,6,8,8a-tetrahydropyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine-7(4H)-carboxylate](/img/structure/B14888914.png)
![[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butyl] 2-methylprop-2-enoate](/img/structure/B14888929.png)
![6-({2-[(3-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14888937.png)
